N-(3-chloro-4-methylphenyl)-1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
N-(3-chloro-4-methylphenyl)-1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C19H15Cl2N5 and its molecular weight is 384.26. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Adenosine Receptor Affinity and Synthesis
Research has demonstrated that pyrazolo[3,4-d]pyrimidines, closely related to the compound , exhibit significant affinity for A1 adenosine receptors, indicating potential for therapeutic applications in this area. One study synthesized analogues of 1-methylisoguanosine, exploring both N1 and N5 position substitutions, finding that a 3-chlorophenyl group at the N1 position and a butyl group at the N5 position showed the greatest activity, suggesting a pathway for developing compounds with targeted receptor affinity (Harden, Quinn, & Scammells, 1991).
Antimicrobial and Antitumor Activities
Another area of interest is the development of heterocyclic compounds with antimicrobial and antitumor activities. For instance, pyrazole derivatives have been synthesized and characterized, revealing significant biological activity against breast cancer and microbial infections. This underscores the compound's potential as a pharmacophore for designing new therapeutic agents (Titi et al., 2020).
Antimicrobial Additives for Surface Coatings
The antimicrobial properties of pyrimidine derivatives have been evaluated for their effectiveness when incorporated into polyurethane varnishes and printing ink pastes. Studies demonstrate that these compounds can significantly enhance the antimicrobial efficacy of coatings and inks, indicating their utility in protecting surfaces against microbial degradation (El‐Wahab et al., 2015).
Synthesis Techniques and Antiviral Activity
The compound and its derivatives have also been the subject of studies focusing on synthesis techniques and evaluation for antiviral activities. For example, a series of 3-methyl-1,5-diphenyl-1H-pyrazoles were synthesized and showed promising in vitro antiviral activity against herpes simplex virus, suggesting potential applications in antiviral therapy (Tantawy et al., 2012).
Antimicrobial and Anticancer Agents
Further research into pyrazole derivatives has identified compounds with high antimicrobial and anticancer activities, emphasizing the role of structural modifications in enhancing biological effectiveness. These findings highlight the compound's versatility and potential in developing new therapies for cancer and infectious diseases (Hafez, El-Gazzar, & Al-Hussain, 2016).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N5/c1-12-6-7-14(8-17(12)21)25-18-15-9-24-26(19(15)23-11-22-18)10-13-4-2-3-5-16(13)20/h2-9,11H,10H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXIDAANOWGVFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC=N2)CC4=CC=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-N-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
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